molecular formula C13H15ClF2N2O B2843382 1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone CAS No. 478258-71-8

1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone

Cat. No.: B2843382
CAS No.: 478258-71-8
M. Wt: 288.72
InChI Key: QTLQPZOGGACTDW-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, along with a chloro and two difluoro substituents on an ethanone backbone. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of Chloro and Difluoro Groups:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Benzylpiperazino)-2-chloro-2,2-difluoro-1-ethanone can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloro-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLQPZOGGACTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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